molecular formula C5H13NO6P2 B13756665 [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) CAS No. 5995-39-1

[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)

Cat. No.: B13756665
CAS No.: 5995-39-1
M. Wt: 245.11 g/mol
InChI Key: BZIDMYLHMFSOPQ-UHFFFAOYSA-N
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Description

[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) is a chemical compound with the molecular formula C₅H₁₃NO₆P₂ It is characterized by the presence of two phosphonic acid groups attached to a central nitrogen atom through methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) typically involves the aminomethylation of trivalent organophosphorus acids. One common method is the reaction of dialkyl phosphonates with formaldehyde and a primary amine under acidic conditions. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is also a widely used method for preparing phosphonic acids .

Industrial Production Methods

Industrial production of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids.

Scientific Research Applications

[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) involves its ability to form strong complexes with metal ions. This chelating property allows it to interact with various molecular targets, including enzymes and receptors. The compound’s phosphonic acid groups can coordinate with metal ions, affecting their availability and activity in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

    Phosphoric Acid: Contains a phosphorus atom bonded to three oxygen atoms and one hydroxyl group.

    Phosphinic Acid: Features a phosphorus atom bonded to two oxygen atoms and one hydroxyl group.

    Aminophosphonic Acids: Compounds with an amino group attached to the phosphorus atom.

Uniqueness

[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) is unique due to its dual phosphonic acid groups connected through a nitrogen atom, providing it with distinct chelating properties and reactivity compared to other phosphonic acids .

Properties

CAS No.

5995-39-1

Molecular Formula

C5H13NO6P2

Molecular Weight

245.11 g/mol

IUPAC Name

[phosphonomethyl(prop-2-enyl)amino]methylphosphonic acid

InChI

InChI=1S/C5H13NO6P2/c1-2-3-6(4-13(7,8)9)5-14(10,11)12/h2H,1,3-5H2,(H2,7,8,9)(H2,10,11,12)

InChI Key

BZIDMYLHMFSOPQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CP(=O)(O)O)CP(=O)(O)O

Related CAS

71550-11-3

Origin of Product

United States

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